molecular formula C18H16ClNO2S2 B2957311 N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-4-(thiophen-3-yl)benzamide CAS No. 2034403-93-3

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-4-(thiophen-3-yl)benzamide

Cat. No.: B2957311
CAS No.: 2034403-93-3
M. Wt: 377.9
InChI Key: RSFPJUSZZRINOM-UHFFFAOYSA-N
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Description

N-(2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)-4-(thiophen-3-yl)benzamide is a benzamide derivative featuring a central benzamide core substituted with two thiophene rings: a 5-chlorothiophen-2-yl group and a thiophen-3-yl moiety. The methoxyethyl chain bridges the 5-chlorothiophene and benzamide groups, introducing both lipophilic and electron-donating characteristics.

Properties

IUPAC Name

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-4-thiophen-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO2S2/c1-22-15(16-6-7-17(19)24-16)10-20-18(21)13-4-2-12(3-5-13)14-8-9-23-11-14/h2-9,11,15H,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSFPJUSZZRINOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=CC=C(C=C1)C2=CSC=C2)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-4-(thiophen-3-yl)benzamide is a synthetic organic compound belonging to the class of benzamides. It is characterized by its unique molecular structure, which includes a thiophene ring and a methoxyethyl group. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in anticancer applications.

Molecular Structure and Properties

PropertyValue
Common NameThis compound
CAS Number2034403-93-3
Molecular FormulaC18_{18}H16_{16}ClN O2_{2}S2_{2}
Molecular Weight377.9 g/mol

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The process includes the formation of thiophene derivatives and subsequent coupling reactions to form the final product.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, benzothiazole derivatives have shown promising activity against various cancer cell lines, suggesting that the structural features of thiophene and benzamide may enhance biological efficacy.

Case Studies

  • Benzothiazole Derivatives : A study on benzothiazole derivatives demonstrated their ability to inhibit cancer cell proliferation with GI50_{50} values in the low micromolar range against multiple cancer cell lines, including breast and lung cancers .
  • Thiophene-containing Compounds : Compounds with thiophene rings have been reported to induce apoptosis in cancer cells and inhibit histone deacetylases (HDACs), which are crucial for cancer cell growth regulation .

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzyme Activity : Similar compounds have been shown to interact with specific enzymes, thereby modulating cellular pathways essential for cancer progression.
  • Induction of Apoptosis : The presence of thiophene rings may enhance the ability of the compound to trigger programmed cell death in malignant cells.

Toxicity and Safety

In vitro studies have indicated that compounds with similar structures exhibit low toxicity towards various human cell types, suggesting a favorable safety profile for further development . However, comprehensive toxicity studies are necessary to fully understand the safety of this compound in vivo.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Structural Analogs (Table 1):

Compound Name Molecular Formula Key Functional Groups Notable Substituents
Target Compound C₁₉H₁₇ClN₂O₂S₂ Benzamide, Thiophene, Methoxyethyl 5-Chlorothiophen-2-yl, Thiophen-3-yl
(E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenylbenzamide C₁₈H₁₄N₂O₃S Benzamide, Thiazolidinone Dioxothiazolidinone, Phenyl
Etobenzanid (N-(2,3-Dichlorophenyl)-4-(ethoxymethoxy)benzamide) C₁₅H₁₂Cl₂NO₂ Benzamide, Dichlorophenyl Ethoxymethoxy
2-Chloro-N-[(5Z)-5-(3-Methoxy-4-propoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]benzamide C₂₁H₁₉ClN₂O₄S₂ Benzamide, Thiazolidinone, Chloro Methoxypropoxybenzylidene

Insights :

  • Thiophene vs. In contrast, thiazolidinone-containing analogs (e.g., ) exhibit additional hydrogen-bonding capabilities due to carbonyl and thione groups, which may influence solubility and target binding .
  • Chloro-Substituent : The 5-chlorothiophen-2-yl group in the target compound parallels the dichlorophenyl group in etobenzanid , both introducing steric bulk and electron-withdrawing effects. However, etobenzanid’s ethoxymethoxy group enhances hydrophilicity compared to the target’s methoxyethyl chain.

Spectroscopic and Physicochemical Properties

  • IR Spectroscopy : The target compound’s benzamide C=O stretch is expected at ~1660–1682 cm⁻¹, consistent with hydrazinecarbothioamides in . Unlike thione-containing analogs (e.g., ), the absence of C=S (1243–1258 cm⁻¹) or S-H (~2500–2600 cm⁻¹) bands distinguishes its tautomeric stability .
  • Solubility : The methoxyethyl chain in the target compound likely improves solubility in polar aprotic solvents compared to etobenzanid’s ethoxymethoxy group, which may exhibit higher hydrophobicity .

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